molecular formula C17H15Cl2N3O B2925003 2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide CAS No. 1798525-49-1

2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Cat. No.: B2925003
CAS No.: 1798525-49-1
M. Wt: 348.23
InChI Key: RCIWFZAYFKKCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with two chlorine atoms at positions 2 and 5, and a propyl chain linked to a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through cyclization reactions starting from appropriate pyridine and pyrrole precursors.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using propyl halides under basic conditions.

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dichlorobenzoic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound may bind to the active site of the target protein, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the propyl chain linked to the pyrrolo[2,3-b]pyridine moiety. This unique structure may confer distinct biological properties and make it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dichloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c18-13-4-5-15(19)14(11-13)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWFZAYFKKCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.